1-[3-(Methylthio)phenyl]-2-thiourea
Overview
Description
1-[3-(Methylthio)phenyl]-2-thiourea is an organosulfur compound with the molecular formula C8H10N2S2. It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylthio)phenyl]-2-thiourea typically involves the reaction of 3-(methylthio)aniline with thiocyanate compounds under controlled conditions. One common method is the reaction of 3-(methylthio)aniline with ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylthio)phenyl]-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to other functional groups, such as amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
1-[3-(Methylthio)phenyl]-2-thiourea has several scientific research applications:
Enzyme Inhibition: Thiourea derivatives can mimic natural substrates for enzymes, allowing them to bind to the enzyme’s active site and inhibit its activity.
Antibacterial Activity: Certain thiourea derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Material Science: Thiourea derivatives are investigated for their potential in crystal engineering and as precursors for functional materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methylthio)phenyl]-2-thiourea involves its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the structure of natural substrates.
Antibacterial Activity: The presence of the methylthio group may enhance the compound’s ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to antibacterial effects.
Comparison with Similar Compounds
Thiourea: A simpler compound with similar enzyme inhibition properties but lacking the methylthio group.
Phenylthiourea: Similar structure but without the methylthio substitution, affecting its chemical reactivity and applications.
Methylthiourea: Contains the methylthio group but lacks the phenyl ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQSOEIIWYHVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072290 | |
Record name | [3-(Methylthio)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71205-41-9 | |
Record name | N-[3-(Methylthio)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71205-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-(3-(methylthio)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071205419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N-[3-(methylthio)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3-(Methylthio)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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